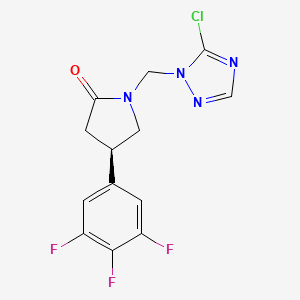
Pomalidomide-5-C7-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5-C7-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a derivative of thalidomide. This compound is used as a cereblon (CRBN) ligand in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form proteolysis targeting chimeras (PROTACs) .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Pomalidomide-5-C7-NH2 (hydrochloride) involves the synthesis of pomalidomide-linkers. Current methods for the preparation of heterobifunctional pomalidomide-conjugates often rely on methods that are low yielding and produce intractable byproducts. recent strategies have been developed for the reliable and succinct preparation of pomalidomide-linkers, which are essential for the formation of these conjugates . The synthesis involves the use of secondary amines, which consistently afford greater yields than their primary counterparts .
Industrial Production Methods
the compound is available for research purposes and is produced under controlled conditions to ensure high purity and quality .
化学反応の分析
Types of Reactions
Pomalidomide-5-C7-NH2 (hydrochloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Conjugation Reactions: It can be conjugated with other molecules to form PROTACs.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) include linkers that connect the compound to the ligand for protein. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products Formed
The major products formed from the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) are PROTACs, which are used for targeted protein degradation .
科学的研究の応用
Pomalidomide-5-C7-NH2 (hydrochloride) has several scientific research applications, including:
作用機序
Pomalidomide-5-C7-NH2 (hydrochloride) exerts its effects by acting as a cereblon (CRBN) ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound can be connected to the ligand for protein by a linker to form PROTACs, which facilitate targeted protein degradation .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another derivative of thalidomide, used for its immunomodulatory and anti-cancer properties.
Uniqueness
Pomalidomide-5-C7-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are used for targeted protein degradation. This property makes it a valuable tool in the development of new therapeutic agents and in the study of protein degradation pathways .
特性
分子式 |
C20H27ClN4O4 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
5-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H26N4O4.ClH/c21-10-4-2-1-3-5-11-22-13-6-7-14-15(12-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26;/h6-7,12,16,22H,1-5,8-11,21H2,(H,23,25,26);1H |
InChIキー |
MXBQBWHEOILPJY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





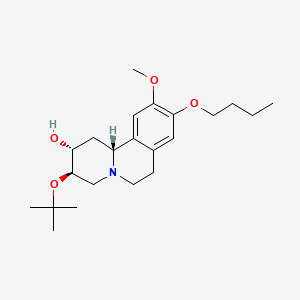
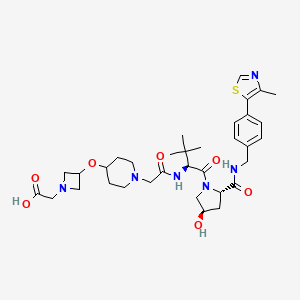
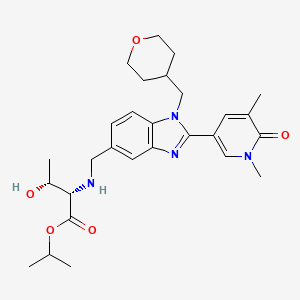
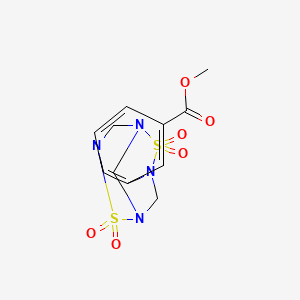
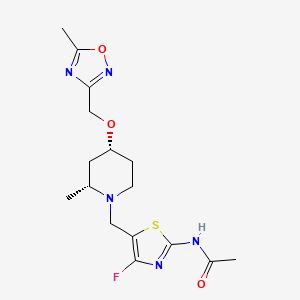
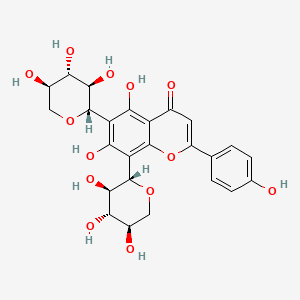

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
